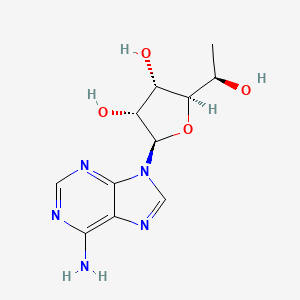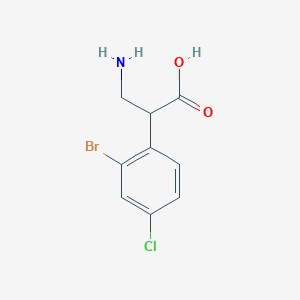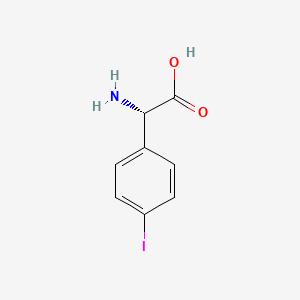
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((R)-1-hydroxyethyl)tetrahydrofuran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(®-1-hydroxyethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that belongs to the class of nucleosides. Nucleosides are fundamental building blocks of nucleic acids, which are essential for various biological processes. This compound is characterized by its unique stereochemistry and functional groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple sugars and purine derivatives. The key steps include:
Glycosylation: The attachment of the purine base to the sugar moiety.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production methods may involve:
Enzymatic Synthesis: Using enzymes to catalyze specific reactions, ensuring high selectivity and yield.
Chemical Synthesis: Employing chemical reagents and catalysts to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a model molecule in studying stereochemistry and reaction mechanisms.
Biology
It serves as a precursor in the synthesis of nucleotides, which are essential for DNA and RNA synthesis.
Medicine
Industry
It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Wirkmechanismus
The compound exerts its effects by interacting with specific enzymes and receptors in biological systems. Its molecular targets include:
DNA Polymerase: Inhibiting DNA synthesis.
Reverse Transcriptase: Blocking viral replication.
The pathways involved often include the incorporation of the compound into nucleic acids, leading to the disruption of normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Deoxyadenosine: A deoxyribonucleoside involved in DNA synthesis.
Uniqueness
The compound’s unique stereochemistry and functional groups distinguish it from other nucleosides, providing specific biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H15N5O4 |
|---|---|
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(1R)-1-hydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14)/t4-,6+,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
DJUZHNZMVHIRPJ-RWONEVQGSA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Kanonische SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11842300.png)


![6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11842323.png)





![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)


